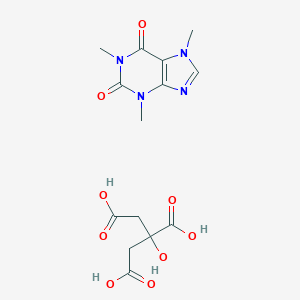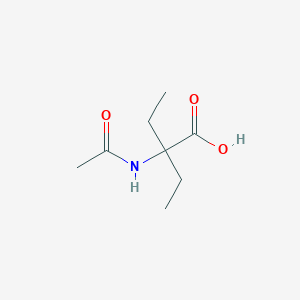
2-Acetamido-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-ethylbutanoic acid, also known as AEEB or N-acetyl-L-leucine, is a derivative of the amino acid leucine. It has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-ethylbutanoic acid is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. 2-Acetamido-2-ethylbutanoic acid has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
2-Acetamido-2-ethylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-Acetamido-2-ethylbutanoic acid has also been shown to enhance cognitive function and improve memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-Acetamido-2-ethylbutanoic acid is also stable under a wide range of conditions, making it suitable for various experimental settings. However, 2-Acetamido-2-ethylbutanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for research on 2-Acetamido-2-ethylbutanoic acid. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and its potential for clinical applications. Another area of interest is its potential as an ingredient in functional foods and supplements. Further studies are needed to determine its safety and efficacy in these applications. Finally, there is a need for further research on the biochemical and physiological effects of 2-Acetamido-2-ethylbutanoic acid, particularly in complex biological systems.
Conclusion:
In conclusion, 2-Acetamido-2-ethylbutanoic acid is a derivative of the amino acid leucine that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, enhance cognitive function, and regulate various signaling pathways in the body. 2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-Acetamido-2-ethylbutanoic acid should focus on its potential as a therapeutic agent, its safety and efficacy as an ingredient in functional foods and supplements, and its effects in complex biological systems.
Métodos De Síntesis
2-Acetamido-2-ethylbutanoic acid can be synthesized through a multistep process involving the reaction of leucine with acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to obtain 2-Acetamido-2-ethylbutanoic acid. This synthesis method has been optimized to produce high yields of 2-Acetamido-2-ethylbutanoic acid with high purity.
Aplicaciones Científicas De Investigación
2-Acetamido-2-ethylbutanoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 2-Acetamido-2-ethylbutanoic acid has also been studied for its ability to enhance cognitive function, making it a potential ingredient in functional foods and supplements.
Propiedades
Número CAS |
139578-94-2 |
|---|---|
Nombre del producto |
2-Acetamido-2-ethylbutanoic acid |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-acetamido-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
Clave InChI |
KEWRXJBFHLPAOL-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)O)NC(=O)C |
SMILES canónico |
CCC(CC)(C(=O)O)NC(=O)C |
Sinónimos |
Butanoic acid, 2-(acetylamino)-2-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



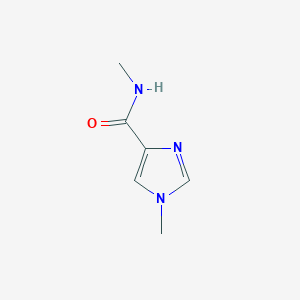
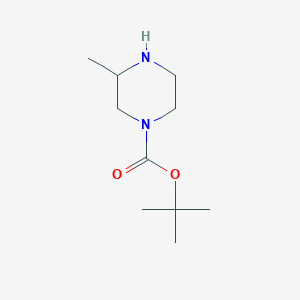
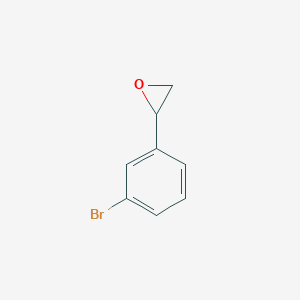
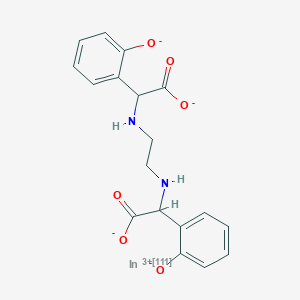
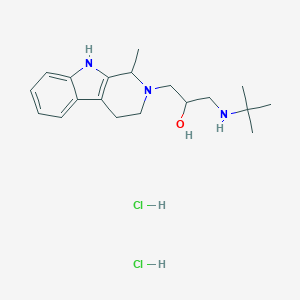
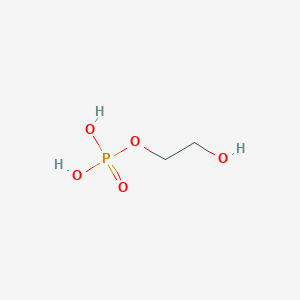
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
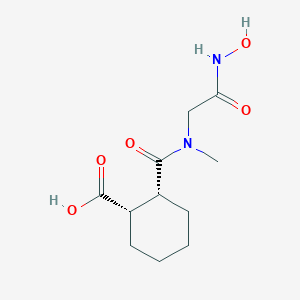
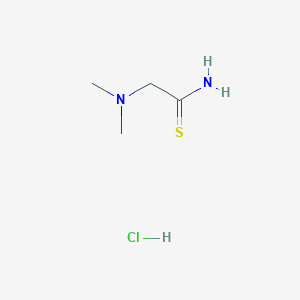
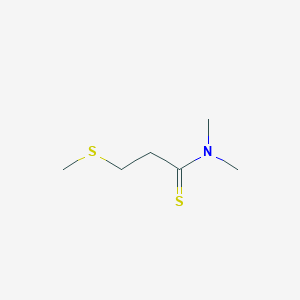
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
